molecular formula C10H11FOS B14048855 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one CAS No. 259750-64-6

1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14048855
CAS No.: 259750-64-6
M. Wt: 198.26 g/mol
InChI Key: DJLVCDGBRQOWFT-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluorine atom and a methylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-4-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine or methylthio groups.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Properties

CAS No.

259750-64-6

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluoro-4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

DJLVCDGBRQOWFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)F

Origin of Product

United States

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